[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide
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Description
“[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide” is a chemical compound with the CAS Number: 2402789-57-3 . It has a molecular weight of 190.27 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is "( (1R,3S,4S)-2-azabicyclo [2.2.1]heptan-3-yl)methanesulfonamide" . The InChI Code is “1S/C7H14N2O2S/c8-12 (10,11)4-7-5-1-2-6 (3-5)9-7/h5-7,9H,1-4H2, (H2,8,10,11)/t5-,6+,7+/m0/s1” and the InChI key is "AWKNUZWADZSBKB-RRKCRQDMSA-N" .Physical and Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 190.27 .Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c8-12(10,11)4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-4H2,(H2,8,10,11)/t5-,6+,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKNUZWADZSBKB-RRKCRQDMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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